6-Chlorohexanesulfonyl chloride
Description
6-Chlorohexanesulfonyl chloride is an aliphatic sulfonyl chloride characterized by a six-carbon linear chain (hexane) with a sulfonyl chloride (-SO₂Cl) functional group at the terminal position and a chlorine atom at the sixth carbon. Its molecular formula is C₆H₁₁Cl₂O₂S, and it is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.
Sulfonyl chlorides like this compound are typically electrophilic, participating in nucleophilic substitution reactions with amines, alcohols, or thiols. Their reactivity is influenced by the electron-withdrawing nature of the sulfonyl group and the steric effects of substituents along the carbon chain .
Properties
Molecular Formula |
C6H12Cl2O2S |
|---|---|
Molecular Weight |
219.13 g/mol |
IUPAC Name |
6-chlorohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H12Cl2O2S/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2 |
InChI Key |
HEJNQVBNTDXLFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 6-chlorohexanesulfonyl chloride and related sulfonyl chlorides:
Key Findings from Comparative Analysis:
Reactivity Trends :
- Aliphatic vs. Aromatic : Aliphatic sulfonyl chlorides (e.g., this compound) exhibit higher reactivity in nucleophilic substitutions compared to aromatic derivatives like 2-chloro-6-methylbenzenesulfonyl chloride, due to reduced resonance stabilization of the sulfonyl group .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, facilitating reactions with nucleophiles. Bulky substituents (e.g., sec-butoxy in 6-(sec-butoxy)hexane-1-sulfonyl chloride) may reduce reaction rates due to steric hindrance .
Applications :
- Fluorinated Derivatives : 6-Fluorohexanesulfonyl chloride is preferred in pharmaceutical synthesis for introducing fluorine atoms, which improve metabolic stability and bioavailability .
- Aromatic Derivatives : 2-Chloro-6-methylbenzenesulfonyl chloride is used in synthesizing dyes and agrochemicals, leveraging its aromatic ring for π-π interactions in target molecules .
Safety and Handling :
- Methanesulfonyl chloride (MSCl) is highly corrosive and requires stringent safety protocols (e.g., use of fume hoods, acid-resistant gloves), a precaution applicable to all sulfonyl chlorides due to their release of HCl upon hydrolysis .
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